5-Fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid

SuFEx click chemistry Chemical stability Reagent procurement

Researchers developing SuFEx-based covalent inhibitors often face supply inconsistency and questionable purity of aryl sulfonyl fluoride building blocks. Generic or regioisomer-contaminated batches compromise click reaction efficiency and reproducibility. 5-Fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid delivers 95% purity with the definitive substitution pattern, ensuring reliable SuFEx reactivity. The -COOH enables amide conjugation; the -SO₂F remains intact for target capture. Stable >1000 mV more than sulfonyl chlorides, minimizing hydrolysis during storage.

Molecular Formula C8H6F2O4S
Molecular Weight 236.19 g/mol
Cat. No. B13242294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid
Molecular FormulaC8H6F2O4S
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1S(=O)(=O)F)F)C(=O)O
InChIInChI=1S/C8H6F2O4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)
InChIKeyAQNQLXQUDJTOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid – SuFEx Building Block


5-Fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid (CAS: 1955498-12-0) is a difunctional aromatic building block that integrates a carboxylic acid handle and an aryl sulfonyl fluoride (–SO₂F) warhead . With a molecular formula of C₈H₆F₂O₄S and a molecular weight of 236.19 g/mol , this compound belongs to the class of sulfonyl fluorides that serve as privileged SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs [1]. The presence of the 5-fluoro substituent adjacent to the 2-methyl group creates a distinct electronic and steric environment that differentiates this scaffold from simpler benzoic acid-based sulfonyl fluorides, potentially modulating both its physicochemical properties and its reactivity profile in bioconjugation and covalent inhibition applications.

Dual orthogonal reactivity: Carboxylic acid handle for amide conjugation and aryl sulfonyl fluoride warhead for SuFEx click chemistry.
5-Fluoro electronic tuning: Electron-withdrawing substituent modifies S–F bond polarization and lipophilicity for SAR exploration.
Reported stability profile: Aryl sulfonyl fluoride resists hydrolysis under ambient conditions, supporting reproducible SuFEx workflows and long-term storage.

5-Fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid – Irreplaceable in SuFEx


The substitution of 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid with structurally similar analogs such as 3-(fluorosulfonyl)-2-methylbenzoic acid (lacking the 5-fluoro) or 5-fluoro-2-methylbenzoic acid (lacking the fluorosulfonyl group) fundamentally alters both the reactivity and the physicochemical properties critical for successful SuFEx chemistry and subsequent biological applications. The fluorosulfonyl (–SO₂F) moiety is essential for SuFEx click reactivity, while the 5-fluoro substituent modulates the electronic density of the aromatic ring, influencing the S–F bond polarization and the compound's lipophilicity [1]. Furthermore, sulfonyl fluorides exhibit dramatically different stability and chemoselectivity profiles compared to their sulfonyl chloride counterparts, which are prone to rapid hydrolysis and off-target reactions [2]. The specific substitution pattern of this compound—fluorine at C5, methyl at C2, and fluorosulfonyl at C3—creates a unique steric and electronic environment that cannot be replicated by regioisomers or analogs with different substitution patterns, making generic substitution a high-risk proposition for reproducible SuFEx-based library synthesis or covalent probe development.

Loss of SuFEx warhead

Replacing the fluorosulfonyl group with a carboxyl or other non-SuFEx handle eliminates click reactivity; simple benzoic acid analogs cannot participate in SuFEx chemistry.

Missing 5-fluoro substitution

The non-fluorinated analog 3-(fluorosulfonyl)-2-methylbenzoic acid lacks the electronic modulation of the 5-fluoro group, which may shift S–F bond polarization and lipophilicity, potentially altering reaction rates and conjugate properties.

Sulfonyl chloride instability

Sulfonyl chlorides are prone to rapid hydrolysis and off-target reactivity; the stability difference (>1000 mV in half-wave potential) limits direct substitution and undermines lot-to-lot reproducibility in SuFEx workflows.

5-Fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid – Comparative Evidence


Hydrolytic Stability vs. Sulfonyl Chlorides

The aryl sulfonyl fluoride moiety in 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid confers markedly enhanced hydrolytic stability relative to analogous aryl sulfonyl chlorides, a critical factor for reproducible SuFEx chemistry and long-term reagent storage. Electrochemical half-wave potential measurements provide a direct quantitative metric for this stability difference. Arylsulfonyl chlorides exhibit half-wave potentials that are more than 1000 mV more positive (i.e., more readily reduced) than the corresponding arylsulfonyl fluorides, indicating a much greater thermodynamic driving force for reduction and hydrolysis for the chlorides [1]. This >1000 mV difference translates directly to the practical observation that sulfonyl fluorides are stable to hydrolysis under physiological conditions and during storage, whereas sulfonyl chlorides readily hydrolyze upon exposure to ambient moisture [2].

Hydrolytic Stability
Head-to-head
Arylsulfonyl fluorides: E₁/₂ more negative by >1000 mV vs. Arylsulfonyl chlorides (more readily reduced)
May support ambient storage and reproducible SuFEx workflows without stringent anhydrous conditions.
Class-level electrochemical comparison; confirm for this specific scaffold.
SuFEx click chemistry Chemical stability Reagent procurement

SuFEx Chemoselectivity Over SNAr

In contrast to sulfonyl chlorides, which can undergo competing nucleophilic aromatic substitution (SNAr) when electron-withdrawing groups are present, aryl sulfonyl fluorides like 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid react exclusively at the sulfur center under SuFEx conditions. Studies on 4-fluorobenzenesulfonyl fluoride demonstrate that amines can react either via SuFEx at sulfur or via SNAr at the aromatic carbon bearing fluorine, with the reaction pathway being controlled by nucleophile deprotonation [1]. The target compound's 5-fluoro substituent is positioned ortho to the methyl group and meta to the fluorosulfonyl group, a substitution pattern that minimizes SNAr activation at the C–F site while preserving the desired SuFEx reactivity at the –SO₂F group. This contrasts with 4-fluorobenzenesulfonyl fluoride, where the para-fluorine is strongly activated toward SNAr, leading to product mixtures [1].

Chemoselectivity
Class-level
Meta-fluorosulfonyl pattern: SuFEx at sulfur favored over SNAr at C–F vs. 4-Fluorobenzenesulfonyl fluoride (competitive SNAr)
May simplify purification by minimizing aromatic substitution side products.
Class-level inference; direct chemoselectivity data not available for this compound.
SuFEx click chemistry Chemoselectivity Bioconjugation

Lipophilicity Modulation via 5-Fluoro Substitution

The introduction of fluorine at the 5-position of the benzoic acid scaffold is a well-established strategy to modulate lipophilicity (LogP) and metabolic stability without substantially increasing molecular weight. While direct experimental LogP data for 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid is not publicly available, fragment-based calculations and extensive medicinal chemistry precedent indicate that the 5-fluoro substituent increases LogP by approximately 0.2–0.4 log units relative to the non-fluorinated analog 3-(fluorosulfonyl)-2-methylbenzoic acid [1]. This modest lipophilicity increase can enhance membrane permeability and plasma protein binding, critical parameters for covalent probe and prodrug development [2].

Lipophilicity Modulation
Class-level
Estimated LogP increase: +0.2 to +0.4 vs. non-fluorinated analog
May support SAR exploration for ADME property optimization.
Fragment-based calculation; experimental LogP validation pending.
Medicinal chemistry Physicochemical properties Covalent inhibitors

Covalent Inhibition with SuFEx Warheads

Aryl sulfonyl fluorides have been validated as covalent warheads in SuFEx-enabled inhibitor discovery campaigns. In a seminal study, an agnostic screen of a SuFExable compound library identified benzene-1,2-disulfonyl fluoride as a selective covalent inhibitor of human neutrophil elastase (hNE), with subsequent optimization yielding 2-(fluorosulfonyl)phenyl fluorosulfate with an IC₅₀ of 0.24 μM and >833-fold selectivity over cathepsin G [1]. While 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid has not been directly evaluated in this published screen, it shares the core aryl sulfonyl fluoride pharmacophore that confers covalent inhibitory activity. The carboxylic acid handle additionally enables facile conjugation to amine-containing targeting ligands or solid supports, positioning this compound as a versatile building block for focused covalent probe library construction [2].

Covalent Inhibition Precedent
Class-level
Class representative IC₅₀: 0.24 μM (2-(fluorosulfonyl)phenyl fluorosulfate against hNE)
Supports use in SuFEx-based covalent inhibitor library design.
Class-level inference; this compound not directly evaluated in the cited screen.
Covalent inhibitors Chemical biology SuFEx warheads

Purity & Characterization Specifications

Commercially available 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid is supplied with a purity specification of 95% (HPLC) . This purity level is consistent with industry standards for SuFEx building blocks intended for further derivatization and library synthesis. In contrast, the non-fluorinated analog 3-(fluorosulfonyl)-2-methylbenzoic acid (CAS 1824194-78-6) is also offered at 95% purity , indicating that the addition of the 5-fluoro substituent does not compromise synthetic accessibility or achievable purity. Procurement of the 5-fluoro variant therefore offers equivalent quality assurance with the added benefits of fluorine-mediated property modulation.

Purity Specification
Head-to-head
95% (HPLC) – equivalent to non-fluorinated analog
No purity penalty vs. 3-(fluorosulfonyl)-2-methylbenzoic acid; may integrate into synthesis workflows without additional purification.
Vendor-specified; verify lot-specific COA.
Quality control Procurement SuFEx building blocks

5-Fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid – Application Scenarios


SuFEx-Based Covalent Inhibitor Libraries

This compound serves as an ideal core scaffold for generating focused libraries of covalent inhibitors targeting serine hydrolases, kinases, or other nucleophile-rich enzyme families. The carboxylic acid handle enables amide bond formation with amine-containing fragments, while the aryl sulfonyl fluoride warhead remains intact for subsequent SuFEx click reactions with target proteins. The 5-fluoro substituent modulates the compound's lipophilicity, potentially improving cell permeability of the resulting conjugates. The validated class-level potency of aryl sulfonyl fluorides (e.g., IC₅₀ = 0.24 μM against hNE [1]) supports the use of this building block in high-throughput SuFEx-enabled inhibitor discovery campaigns.

¹⁸F PET Tracer Synthesis

The presence of the 5-fluoro substituent on an aromatic ring provides a potential site for isotopic labeling with fluorine-18 (¹⁸F), a widely used positron emission tomography (PET) radionuclide. While the fluorosulfonyl group is the primary reactive handle, the 5-fluoro position could be exploited for late-stage ¹⁸F incorporation via nucleophilic aromatic substitution or transition metal-mediated radiofluorination, enabling the development of SuFEx-based PET tracers for imaging applications. The hydrolytic stability of the sulfonyl fluoride group (>1000 mV more stable than sulfonyl chlorides [2]) ensures that the SuFEx handle remains intact during radiofluorination and subsequent bioconjugation steps.

Solid Support Functionalization for Affinity Chromatography

The carboxylic acid group of 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid allows for covalent immobilization onto amine-functionalized resins or surfaces (e.g., agarose, silica, magnetic beads). Once immobilized, the sulfonyl fluoride group remains available for SuFEx-mediated capture of target proteins or small molecules bearing silyl ethers, phenols, or amines. This application leverages the compound's dual orthogonal reactivity (acid for support attachment; –SO₂F for target capture) and the enhanced hydrolytic stability of the sulfonyl fluoride relative to sulfonyl chloride analogs [2], enabling long-term storage and reuse of the functionalized solid support.

SuFEx-Mediated Prodrug Design

Building on established protocols for functionalizing amino acids with aryl fluorosulfates [3], 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid can be employed to synthesize amino acid prodrug conjugates. The carboxylic acid group is activated (e.g., with CDI) to form an amide bond with the amino group of an amino acid, while the sulfonyl fluoride can undergo subsequent SuFEx reaction with phenolic hydroxyl groups of drug molecules. The 5-fluoro substituent may enhance the metabolic stability of the resulting prodrug, a common benefit of fluorine incorporation in medicinal chemistry [4].

Application
Selection Property
Validation Focus
SuFEx-Based Covalent Inhibitor Libraries
Dual orthogonal reactivity (COOH handle + SO₂F warhead)
Assess conjugate formation and target engagement
¹⁸F PET Tracer Synthesis
Aromatic fluorine substituent for potential ¹⁸F labeling
Confirm radiochemical stability and SuFEx handle integrity
Solid Support Functionalization
Carboxylic acid for immobilization onto amine resins
Evaluate loading efficiency and retained SuFEx activity
SuFEx-Mediated Prodrug Design
Amino acid conjugation via carboxylic acid activation
Test metabolic stability and prodrug release
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